molecular formula C8H10FNO2 B13587379 4-(1-Amino-2-hydroxyethyl)-2-fluorophenol

4-(1-Amino-2-hydroxyethyl)-2-fluorophenol

Cat. No.: B13587379
M. Wt: 171.17 g/mol
InChI Key: RTUHFQCQTIEVGW-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxyethyl)-2-fluorophenol is a chemical compound with the molecular formula C8H10FNO2 It is a phenolic compound that contains an amino group and a hydroxyl group attached to an ethyl chain, along with a fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-fluorophenol typically involves the reaction of 4-fluorophenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 4-fluorophenol as the starting material, which undergoes a nucleophilic substitution reaction with an amino alcohol, such as 2-aminoethanol, in the presence of a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(1-Amino-2-oxoethyl)-2-fluorophenol, while reduction of the amino group may produce 4-(1-Aminoethyl)-2-fluorophenol.

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-2-hydroxyethyl)phenol: Similar structure but lacks the fluorine atom.

    4-(2-Hydroxyethyl)phenol: Contains a hydroxyl group on the ethyl chain but lacks the amino group.

    4-Fluorophenol: Contains the fluorine atom but lacks the amino and hydroxyl groups.

Uniqueness

4-(1-Amino-2-hydroxyethyl)-2-fluorophenol is unique due to the presence of both amino and hydroxyl groups on the ethyl chain, along with the fluorine atom on the benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)-2-fluorophenol

InChI

InChI=1S/C8H10FNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2

InChI Key

RTUHFQCQTIEVGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)O

Origin of Product

United States

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